![molecular formula C17H22N4O4S B2938450 5-((2-(2,6-二甲基吗啉)-2-氧代乙基)硫代)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 899960-65-7](/img/structure/B2938450.png)

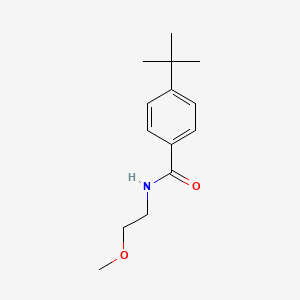

5-((2-(2,6-二甲基吗啉)-2-氧代乙基)硫代)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including vitamins, antibiotics, and anticancer agents .

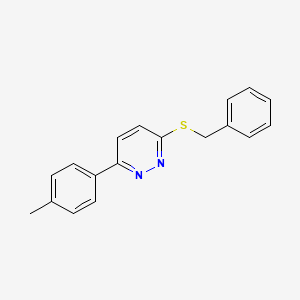

Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused ring structure containing a pyridine and a pyrimidine ring . It also has a morpholino group, which is a common structural motif in medicinal chemistry.科学研究应用

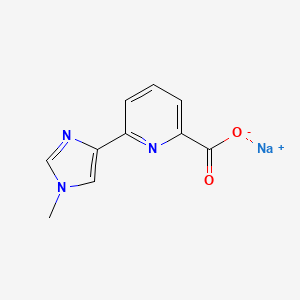

光物理性质和 pH 传感应用

对嘧啶-邻苯二甲酰亚胺衍生物的研究强调了新型比色 pH 传感器和逻辑门的开发。韩岩等人的研究(2017)展示了基于供体-π-受体 (D-π-A) 构型的非典型 AIE 生色团的设计和合成,表现出固态荧光和正溶剂变色性。这些性质强调了创建灵敏和可逆 pH 传感器的潜力,为诊断工具和环境监测系统的发展做出了重大贡献 韩岩等人,2017。

抗菌和抗肿瘤活性

A. Abu-Hashem 等人(2020)提出的从 visnaginone 和 khellinone 衍生的苯并二呋喃基和噻唑并嘧啶的探索揭示了它们作为抗炎、镇痛剂和选择性 COX-2 抑制剂的潜力。这项研究强调了嘧啶衍生物在开发新的治疗剂方面的多功能性,突出了它们在解决炎症相关疾病和疼痛管理中的作用 A. Abu-Hashem 等人,2020。

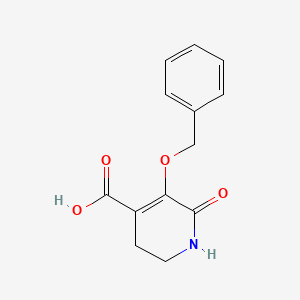

新化合物的合成和表征

H. Hassaneen 等人(2003)对多官能稠合杂环化合物的研究及其在 ChemInform(2003)的平行发表深入探讨了新型化合物的合成和表征,展示了从嘧啶衍生物可以获得的化学反应和产物的广度。这些发现对于化学合成界至关重要,为创建具有潜在生物或材料应用的化合物提供了新的途径 H. Hassaneen 等人,2003。

催化和绿色化学

Sanny Verma 和 S. Jain(2012)关于在水中使用硫脲二氧化物作为可循环催化剂的工作提出了一种合成二氢吡啶并[2,3-d]嘧啶-2,4-二酮衍生物的环境友好方法。这项研究强调了绿色化学原理在嘧啶衍生物合成中的重要性,提供了一种可持续且有效的方法,符合减少有害废物和提高反应效率的目标 Sanny Verma 和 S. Jain,2012。

作用机制

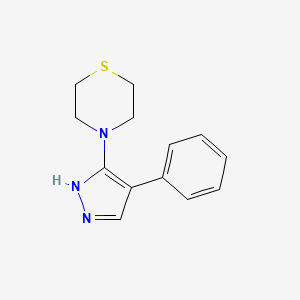

Thienopyrimidine Derivatives

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .

Targets and Mode of Action

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, they have been found to inhibit protein kinases (PKs), which play key roles in several signal transduction pathways . Mutations in PKs can lead to oncogenesis and these mutations are critical to the progression of cancer . Therefore, PK inhibitors have become increasingly important in cancer treatment .

Biochemical Pathways

Thienopyrimidine derivatives can affect several biochemical pathways. For example, they can inhibit the action of protein kinases, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

Result of Action

The result of the action of thienopyrimidine derivatives can vary depending on the specific compound and its targets. In general, they have been found to have anticancer effects .

属性

IUPAC Name |

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-10-7-21(8-11(2)25-10)13(22)9-26-12-5-6-18-15-14(12)16(23)20(4)17(24)19(15)3/h5-6,10-11H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTYJWIMOGPYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)

![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)

![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)

![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)

![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)

![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2938385.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2938388.png)